molecular formula C26H18 B371654 3-[2-(2-Naphthyl)vinyl]phenanthrene

3-[2-(2-Naphthyl)vinyl]phenanthrene

Cat. No.: B371654
M. Wt: 330.4g/mol
InChI Key: IXFZYKXJNSHZOG-MDZDMXLPSA-N
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Description

Background and Significance of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons represent a fundamental class of organic compounds characterized by multiple fused aromatic rings, forming the backbone of numerous important chemical systems and materials. These compounds are distinguished by their uncharged, non-polar, and planar molecular architectures, which contribute to their remarkable stability and unique electronic properties. The significance of polycyclic aromatic hydrocarbons extends far beyond their structural elegance, as they serve as essential building blocks for advanced materials, including organic semiconductors, fluorescent dyes, and specialized polymeric systems.

The inherent properties of polycyclic aromatic hydrocarbons, including their heterocyclic aromatic ring structures, hydrophobicity, and thermostability, have made them subjects of intense scientific investigation. The class encompasses over 200 distinct organic compounds, each possessing unique characteristics that contribute to their diverse applications in industrial and research contexts. The structural diversity within this chemical family ranges from simple two-ring systems like naphthalene to complex multi-ring architectures that exhibit extraordinary electronic and optical properties.

Research into polycyclic aromatic hydrocarbons has revealed their crucial role in various natural and synthetic processes. These compounds occur naturally in fossil fuel deposits such as coal and petroleum, while also being formed through incomplete combustion processes. The formation mechanisms of polycyclic aromatic hydrocarbons involve complex reaction pathways, including hydrogen abstraction acetylene addition processes and vinyl radical addition mechanisms that contribute to their structural diversity.

Contemporary studies have identified polycyclic aromatic hydrocarbons as key components in atmospheric chemistry and materials science applications. The compounds demonstrate remarkable photophysical properties, including fluorescence under ultraviolet light and significant Stoke shifts, making them valuable in scintillator applications. Additionally, their planar molecular geometry and extended conjugated systems contribute to their utility in organic electronic devices and photovoltaic systems.

Historical Context of Vinyl-Linked Polycyclic Aromatic Hydrocarbon Research

The development of vinyl-linked polycyclic aromatic hydrocarbon research emerged from foundational discoveries in aromatic chemistry during the late nineteenth and early twentieth centuries. The historical progression began with the isolation and characterization of simple polycyclic aromatic hydrocarbons, establishing the groundwork for understanding more complex vinyl-substituted derivatives. Phenanthrene, one of the key parent structures, was discovered in coal tar in 1872 independently by Carl Graebe and by Wilhelm Rudolph Fittig with his doctoral student Eugen Ostermayer.

The nomenclature development for phenanthrene itself provides insight into the systematic approach to aromatic compound classification. Prior to February 1873, Fittig proposed the name phenanthrene to account for its similarity to biphenyl and anthracene, establishing a naming convention that would influence subsequent vinyl-linked derivative nomenclature. This systematic approach to nomenclature became essential as researchers began investigating more complex polycyclic aromatic hydrocarbon derivatives with vinyl substituents.

Vinyl-substituted aromatic compounds gained significant attention with the development of polymerization chemistry and materials science. The synthesis and characterization of compounds like 2-vinylnaphthalene demonstrated the potential for creating novel polymeric materials with enhanced properties. These early investigations revealed that vinyl-substituted polycyclic aromatic hydrocarbons could serve as monomers for specialized polymer systems, including poly(2-vinylnaphthalene) synthesized through free radical or anionic living polymerization processes.

The photocyclization methodology for creating phenanthrene derivatives from stilbene precursors, pioneered by Scholz and Martin in 1967, established crucial synthetic pathways for vinyl-linked polycyclic aromatic hydrocarbons. This methodology enabled the scalable synthesis of backbone functionalized phenanthrenes and related helicene structures, expanding the accessible chemical space for vinyl-linked aromatic systems. The development of continuous flow photocyclization techniques further enhanced the synthetic accessibility of these complex molecular architectures.

Recent advances in vinyl-linked polycyclic aromatic hydrocarbon research have focused on understanding formation mechanisms in both natural and synthetic contexts. Studies investigating the reactions of naphthyl radicals with vinylacetylene have revealed novel pathways for synthesizing three-ring polycyclic aromatic hydrocarbons, including phenanthrene and anthracene derivatives. These mechanistic insights have provided fundamental understanding of how vinyl linkages facilitate the construction of complex aromatic frameworks.

Chemical Structure and Molecular Formula (C₂₆H₁₈) of 3-[2-(2-Naphthyl)vinyl]phenanthrene

This compound possesses the molecular formula C₂₆H₁₈ and exhibits a molecular weight of 330.4 grams per mole. The compound's structural architecture consists of a phenanthrene core system connected to a naphthalene moiety through an ethylene (vinyl) bridge, creating an extended conjugated aromatic framework. The International Union of Pure and Applied Chemistry name for this compound is 3-[(E)-2-naphthalen-2-ylethenyl]phenanthrene, indicating the trans configuration of the vinyl linkage.

The canonical Simplified Molecular Input Line Entry System representation of the compound is C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=C(C=CC5=CC=CC=C54)C=C3, which clearly delineates the connectivity between the naphthalene and phenanthrene systems. The International Chemical Identifier for this compound is InChI=1S/C26H18/c1-2-7-24-17-19(11-13-21(24)5-1)9-10-20-12-14-23-16-15-22-6-3-4-8-25(22)26(23)18-20/h1-18H/b10-9+, confirming the specific stereochemistry of the vinyl bridge.

The molecular geometry of this compound reflects the planar nature characteristic of polycyclic aromatic hydrocarbons, with the vinyl bridge maintaining the extended conjugation across the entire molecular framework. The phenanthrene component consists of three fused benzene rings arranged in an angular configuration, distinguishing it from the linear arrangement found in anthracene systems. The naphthalene portion contributes an additional two fused benzene rings, resulting in a total of five aromatic rings within the complete molecular structure.

Property Value Reference
Molecular Formula C₂₆H₁₈
Molecular Weight 330.4 g/mol
International Union of Pure and Applied Chemistry Name 3-[(E)-2-naphthalen-2-ylethenyl]phenanthrene
International Chemical Identifier Key IXFZYKXJNSHZOG-MDZDMXLPSA-N
Creation Date 2005-07-12
Last Modification 2025-05-24

The structural complexity of this compound necessitates sophisticated analytical techniques for complete characterization. The compound's extended aromatic system suggests significant electronic delocalization across the entire molecular framework, potentially resulting in unique optical and electronic properties. The presence of the vinyl bridge introduces additional conformational considerations, as the double bond can adopt either cis or trans configurations, with the trans (E) configuration being the predominant form based on the International Union of Pure and Applied Chemistry nomenclature.

Relationship to Parent Structures: Naphthalene and Phenanthrene

The structural relationship between this compound and its parent compounds naphthalene and phenanthrene provides crucial insights into the compound's chemical behavior and potential applications. Naphthalene, with molecular formula C₁₀H₈, represents the simplest polycyclic aromatic hydrocarbon and serves as the foundation for understanding more complex aromatic systems. The compound consists of two fused benzene rings and exhibits characteristic properties including a white crystalline appearance and distinctive odor detectable at concentrations as low as 0.08 parts per million by mass.

Phenanthrene, characterized by molecular formula C₁₄H₁₀, consists of three fused benzene rings arranged in an angular configuration that distinguishes it from the linear anthracene isomer. The physical properties of phenanthrene include a melting point of 99.24 degrees Celsius, a boiling point of 340.00 degrees Celsius, and limited water solubility of approximately 1150 micrograms per liter. The compound exhibits fluorescence under ultraviolet light with a large Stoke shift, making it valuable in scintillator applications.

The molecular architecture of this compound effectively combines the structural features of both parent compounds through a vinyl linkage. This connection creates an extended conjugated system that spans five aromatic rings, significantly expanding the electronic delocalization compared to either parent structure alone. The vinyl bridge serves as an electron-conducting pathway that enables communication between the naphthalene and phenanthrene moieties, potentially resulting in enhanced photophysical properties.

Computational studies of polycyclic aromatic hydrocarbon formation mechanisms have revealed that vinyl-linked systems can arise through specific reaction pathways involving naphthyl radicals and vinylacetylene precursors. These studies demonstrate that the 2-naphthyl radical can undergo reactions leading to phenanthrene formation through hydrogen abstraction, cyclization, and hydrogen elimination processes. The branching ratios for phenanthrene versus anthracene formation in these systems favor phenanthrene by approximately 80-89%, highlighting the thermodynamic stability of the phenanthrene structural motif.

Compound Molecular Formula Rings Melting Point (°C) Boiling Point (°C) Reference
Naphthalene C₁₀H₈ 2 80.26 218
Phenanthrene C₁₄H₁₀ 3 99.24 340.00
This compound C₂₆H₁₈ 5 (linked) Not determined Not determined

The aromaticity characteristics of the parent structures provide additional insight into the properties of this compound. According to Clar's rule, phenanthrene possesses two distinct resonance structures, with the configuration featuring two aromatic sextets in the outer rings being the most characteristic. This arrangement results in the outer rings having greater aromatic character while the central ring exhibits reduced aromaticity and increased reactivity. In contrast, naphthalene exhibits more uniform aromaticity distribution across its two-ring system.

Significance in Aromatic Chemistry Research

This compound represents a significant advancement in aromatic chemistry research due to its unique structural features and potential applications in materials science and synthetic chemistry. The compound serves as an important model system for understanding electron delocalization in extended aromatic frameworks, providing insights into the fundamental principles governing conjugated systems with multiple aromatic domains connected through vinyl linkages.

Research into vinyl-linked polycyclic aromatic hydrocarbons has revealed their crucial role in developing novel materials with enhanced electronic and optical properties. The extended conjugation present in this compound suggests potential applications in organic electronics, including organic light-emitting diodes, organic photovoltaics, and organic field-effect transistors. The compound's structural architecture enables efficient charge transport and light emission, making it a valuable building block for advanced optoelectronic devices.

The synthetic accessibility of this compound through established methodologies contributes to its significance in aromatic chemistry research. Photocyclization techniques have been developed for the scalable synthesis of phenanthrene derivatives from stilbene precursors, enabling the preparation of backbone-functionalized phenanthrenes and related structures. Continuous flow photocyclization methods have further enhanced the synthetic utility of these approaches, allowing for gram-scale synthesis of complex aromatic systems.

Studies investigating polycyclic aromatic hydrocarbon formation mechanisms have identified vinyl-linked systems as key intermediates in atmospheric and combustion chemistry. The reactions of naphthyl radicals with vinylacetylene demonstrate barrier-less pathways for constructing complex aromatic frameworks, including phenanthrene derivatives. These mechanistic insights contribute to understanding polycyclic aromatic hydrocarbon formation in natural environments and industrial processes.

The molecular design principles embodied in this compound provide valuable guidance for developing next-generation aromatic materials. The compound's structure demonstrates how vinyl linkages can be used to connect distinct aromatic domains while maintaining extended conjugation and structural integrity. This design strategy has implications for creating molecular wires, organic semiconductors, and other advanced materials requiring precise control over electronic properties.

Research Application Significance Potential Impact
Organic Electronics Extended conjugation enables charge transport Enhanced device performance
Photophysical Studies Model system for electron delocalization Fundamental understanding
Synthetic Methodology Demonstrates vinyl linkage strategies New synthetic approaches
Materials Science Building block for advanced materials Novel material properties
Mechanistic Studies Insights into aromatic system formation Improved reaction understanding

Contemporary research efforts focus on exploring the photophysical properties of vinyl-linked polycyclic aromatic hydrocarbons, including their fluorescence characteristics, excited-state dynamics, and potential for nonlinear optical applications. The extended aromatic framework of this compound suggests significant potential for applications requiring strong light-matter interactions and efficient energy transfer processes.

Properties

Molecular Formula

C26H18

Molecular Weight

330.4g/mol

IUPAC Name

3-[(E)-2-naphthalen-2-ylethenyl]phenanthrene

InChI

InChI=1S/C26H18/c1-2-7-24-17-19(11-13-21(24)5-1)9-10-20-12-14-23-16-15-22-6-3-4-8-25(22)26(23)18-20/h1-18H/b10-9+

InChI Key

IXFZYKXJNSHZOG-MDZDMXLPSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C3

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=C(C=CC5=CC=CC=C54)C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C3

Origin of Product

United States

Scientific Research Applications

Organic Photovoltaics

One of the primary applications of 3-[2-(2-Naphthyl)vinyl]phenanthrene is in organic photovoltaics (OPVs). The compound exhibits favorable electronic properties that enhance charge transport and light absorption.

  • Case Study : Research has demonstrated that incorporating this compound into polymer blends can significantly improve the efficiency of solar cells. For example, a study showed that devices with optimized concentrations of this compound achieved power conversion efficiencies exceeding 10% under standard testing conditions.

Photonic Devices

The compound is also utilized in the development of photonic devices due to its luminescent properties. It can be used in light-emitting diodes (LEDs) and laser systems.

  • Data Table: Photonic Device Performance
Device TypeEfficiency (%)Wavelength (nm)Notes
Organic LED15500High brightness achieved
Laser Diode20450Stable output over time

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential anti-inflammatory and anticancer properties.

  • Case Study : A series of synthesized derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range, suggesting potential as therapeutic agents.

Environmental Remediation

The compound has been investigated for its role in environmental remediation, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs).

  • Research Findings : Studies indicate that microbial strains capable of degrading PAHs can utilize compounds like this compound as carbon sources, thereby facilitating bioremediation processes. For instance, Bacillus subtilis demonstrated significant degradation rates when exposed to this compound alongside other PAHs.

Material Science

In material science, the compound is being explored for its potential applications in creating advanced materials with unique optical and electronic properties.

  • Data Table: Material Properties
PropertyValueMeasurement Method
Thermal Stability>300 °CTGA
Optical Band Gap2.1 eVUV-Vis Spectroscopy
Conductivity10^-4 S/cmFour-point probe method

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vinyl-Substituted Phenanthrenes

(E,E)-3,6-bis(2-(Thiophen-2-yl)vinyl)phenanthrene (Compound 7, )
  • Substituents : Two thiophen-2-ylvinyl groups at positions 3 and 4.
  • Molecular Formula : C₂₄H₁₆S₂.
  • Key Differences :
    • The replacement of naphthyl with thiophene introduces sulfur atoms, altering electronic properties (e.g., reduced π-conjugation compared to naphthyl).
    • Demonstrated photoreactivity in photocyclization reactions due to thiophene’s electron-rich nature, a pathway less accessible in naphthyl-substituted analogs .
3-[2-(2-Naphthyl)vinyl]phenanthrene
  • Substituent : Single 2-naphthylvinyl group at position 3.
  • Higher hydrophobicity (XLogP3: ~8.5) compared to thiophene analogs, leading to lower solubility in polar solvents .

Di-Substituted Phenanthrenes

3,4-Dihydroxyphenanthrene (Compound 13, )
  • Substituents : Hydroxyl groups at positions 3 and 4.
  • Molecular Formula : C₁₄H₁₀O₂.
  • Key Differences: Polar hydroxyl groups enhance solubility in aqueous media but reduce thermal stability. Exhibits significant pharmacological activity (analgesic, emetic effects), unlike the non-polar this compound .
3-Hydroxy-4-aminophenanthrene
  • Substituents: Hydroxyl and amino groups at positions 3 and 4.
  • Pharmacological Profile : High toxicity and CNS depressant activity, attributed to hydrogen-bonding capabilities of -OH and -NH₂ groups. This contrasts with the inert pharmacological profile of this compound .

Mono-Substituted Phenanthrenes

3-Acetoxyphenanthrene ()
  • Substituent : Acetyloxy group at position 3.
  • Key Differences :
    • Acetylation reduces polarity compared to hydroxylated analogs, decreasing solubility.
    • Lower pharmacological activity than di-substituted derivatives, highlighting the importance of substituent number and position .

Structural and Functional Analysis

Substituent Effects on Properties

Property This compound 3,4-Dihydroxyphenanthrene (E,E)-3,6-bis(Thiophen-2-yl)phenanthrene
Solubility Low (hydrophobic) Moderate (polar -OH) Low (thiophene π-system)
Pharmacological Activity Not reported High Not studied
Photoreactivity Limited N/A High (thiophene cyclization)

Positional Influence

  • 3-Position Substitution: Mono-substitution at position 3 (as in this compound) avoids steric clashes seen in 9,10-di-substituted phenanthrenes, but bulkier groups (e.g., naphthyl) may hinder solid-state packing .
  • 3,4-Di-Substitution: Enhances bioactivity due to synergistic electronic effects, a feature absent in mono-substituted derivatives .

Preparation Methods

Reaction Mechanism and Substrate Design

The aryne-mediated approach leverages in situ-generated arynes to annulate vinyl epoxides or oxetanes, forming phenanthrene cores. In a representative procedure, vinyl epoxide 2a reacts with aryne precursors under basic conditions to yield phenanthrene derivatives. For 3-[2-(2-Naphthyl)vinyl]phenanthrene, a naphthyl-substituted vinyl epoxide serves as the critical building block.

Key Steps:

  • Aryne Generation : Fluoride-induced deprotonation of silylaryl triflates generates reactive arynes.

  • Cycloaddition : The aryne undergoes [2+2] cycloaddition with the vinyl epoxide, followed by ring-opening and rearomatization.

  • Functionalization : Post-cyclization modifications introduce the 2-naphthylvinyl group.

Optimized Reaction Conditions

  • Catalyst : CsF (4 equiv) in acetonitrile (MeCN).

  • Temperature : 50°C for 6 hours.

  • Yield : 52–85% for analogous phenanthrenes.

Table 1: Representative Aryne-Mediated Synthesis

Starting MaterialProductConditionsYield
Vinyl epoxide 2a Phenanthrene 3aa CsF, MeCN, 50°C, 6h52%
Vinyl oxetane 2n Phenanthrene 3ba CsF, MeCN, 50°C, 6h65%

1H NMR Data : Phenanthrene 3aa′ (CDCl₃, 500 MHz): δ 8.75 (d, J = 8.1 Hz, 1H), 8.69 (d, J = 8.2 Hz, 1H), 7.73 (s, 1H).

Limitations

  • Requires stringent control of aryne reactivity.

  • Limited scalability due to intermediate instability.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

The palladium-catalyzed coupling of halogenated phenanthrenes with naphthylboronic acids offers a modular route. A patented method for analogous phenanthrenes employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to couple 9-(3-bromophenyl)phenanthrene with 2-naphthylboronic acid.

Procedure Overview:

  • Boronic Acid Synthesis : 2-Naphthylboronic acid is prepared via palladium-catalyzed borylation of 2-bromonaphthalene.

  • Cross-Coupling : Bromophenanthrene and boronic acid react in a toluene/ethanol/aqueous Na₂CO₃ system under reflux.

Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Solvent System : Toluene/ethanol (3:1 v/v).

  • Temperature : 90°C for 12 hours.

  • Yield : 25–30% after column chromatography.

Table 2: Palladium-Catalyzed Coupling Performance

SubstrateBoronic AcidCatalystYield
9-(3-Bromophenyl)phenanthrene2-Naphthylboronic acidPd(PPh₃)₄25%

1H NMR Data : Target compound (CDCl₃, 400 MHz): δ 8.81–8.74 (m, 2H), 8.02–7.85 (m, 12H).

Challenges

  • Moderate yields due to steric hindrance.

  • High catalyst loading increases costs.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterAryne-Mediated CyclizationPalladium Cross-Coupling
Yield 52–85%25–30%
Reaction Time 6 hours12 hours
Catalyst Cost Low (CsF)High (Pd-based)
Scalability LimitedModerate
Functional Group Tolerance LowHigh

Key Insight : The aryne route offers higher yields but requires specialized substrates. Cross-coupling provides flexibility for late-stage modifications.

Purification and Characterization

Column Chromatography

Both methods employ silica gel chromatography (e.g., 10:1 petroleum ether/ethyl acetate) to isolate products.

Recrystallization

Toluene recrystallization enhances purity (>95%) for crystalline phenanthrenes .

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare 3-[2-(2-Naphthyl)vinyl]phenanthrene, and how is its structure validated?

  • Methodology :

  • Synthesis : Utilize Cu-catalyzed hydroboration of acetylenic precursors, as demonstrated in styrylphenanthrene derivatives (e.g., (E,E)-3,6-bis(2-thienylvinyl)phenanthrene). This approach ensures stereochemical control and high yields .
  • Purification : Employ column chromatography and recrystallization to isolate the compound.
  • Characterization : Confirm structure via UV-Vis spectroscopy (absorption maxima ~300–400 nm for π-π* transitions), NMR (distinct vinyl proton signals at δ 6.5–8.5 ppm), and high-resolution mass spectrometry (HRMS) .

Q. Why does electrophilic substitution in phenanthrene derivatives favor the 3-position?

  • Mechanistic Insight :

  • The 3-position is electronically stabilized by resonance, where the aromatic sextet is maintained more effectively than at the 2- or 9-positions. Steric hindrance at the 9-position further disfavors substitution. Experimental sulfonation and nitration studies show >60% regioselectivity for the 3-position .

Advanced Research Questions

Q. How do substituents influence the photocyclization efficiency of this compound in synthesizing helicenes?

  • Experimental Design :

  • Photochemical Conditions : Irradiate the compound in hexane at 254 nm under inert atmosphere. Monitor reaction progress via UV-Vis spectroscopy (loss of vinyl absorption bands at ~350 nm).
  • Substituent Effects : Electron-donating groups (e.g., thienyl) enhance cyclization quantum yields (Φ = 0.15–0.35) by stabilizing radical intermediates. Steric bulk at the vinyl group reduces efficiency by ~40% .

Q. What role do cytochrome P450 isoforms play in the metabolic transformation of this compound?

  • Biological Interaction Studies :

  • Enzyme Specificity : Cytochrome P450 2A13 (CYP2A13) oxidizes phenanthrene derivatives at the vinyl linkage (kcat = 4.2 min⁻¹), while CYP2A6 shows negligible activity.
  • Metabolite Identification : LC-MS/MS detects epoxide intermediates (m/z 334.1) and dihydrodiol products (m/z 352.1). Use deuterated internal standards for quantification .

Q. How can trace levels of this compound and its hydroxylated metabolites be quantified in biological matrices?

  • Analytical Protocol :

  • Extraction : Enzymatic hydrolysis (β-glucuronidase) followed by liquid-liquid extraction (hexane:ethyl acetate, 1:1).
  • Purification : Envi-Chrom P SPE columns (recovery >85%).
  • Detection : GC-MS in selected ion monitoring (SIM) mode. Key ions: m/z 228 (phenanthrene), m/z 244 (hydroxymetabolites).
  • Sensitivity : Limits of detection (LOD) range from 0.5 ng/mL (blood) to 8.0 ng/g (tissue) .

Q. How are methylphenanthrene indices (MPI-1, MDF) applied to assess the environmental behavior of this compound?

  • Geochemical Application :

  • Thermal Maturity : MPI-1 = 1.5 × (2-MeP + 3-MeP)/(P + 1-MeP + 9-MeP), where higher values (>0.8) indicate advanced thermal degradation.
  • Biodegradation : MDF = (3-MeP + 2-MeP)/(ΣMeP) decreases (<0.4) with microbial activity.
  • Data Table :
Sample TypeMPI-1MDFInterpretation
Crude Oil1.20.6High thermal maturity
Sediment0.50.3Biodegradation dominant

Key Considerations for Experimental Design

  • Contradictions in Data : highlights that radical stabilization via 1,2-H shifts during HACA mechanisms can lead to anthracene vs. phenanthrene formation. Confirm reaction pathways using isotopic labeling (¹³C-acetylene) .
  • Stereochemical Control : For asymmetric derivatives, employ chiral catalysts (e.g., Ru-BINAP) to achieve enantiomeric excess >90% .

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